molecular formula C11H22Cl2N2 B1424083 N,N-Diallyl-3-piperidinamine dihydrochloride CAS No. 1220017-17-3

N,N-Diallyl-3-piperidinamine dihydrochloride

Cat. No. B1424083
M. Wt: 253.21 g/mol
InChI Key: SLCJWLMKFLDRNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-3-piperidinamine dihydrochloride is a chemical compound used as a reactant for N-arylation of heterocyclic diamines and for the synthesis of substituted quinolones with reduced phototoxic risk .


Synthesis Analysis

The synthesis of N,N-Diallyl-3-piperidinamine dihydrochloride involves the N-arylation of heterocyclic diamines . The estimation of (S)-piperidin-3-amine in ®-piperidin-3-amine dihydrochloride (3-aminopiperidine dihydrochloride) has been investigated by chiral high-performance liquid chromatographic (chiral HPLC) method .


Molecular Structure Analysis

The molecular formula of N,N-Diallyl-3-piperidinamine dihydrochloride is C5H12N2 · 2HCl . It has a molecular weight of 173.08 .


Chemical Reactions Analysis

N,N-Diallyl-3-piperidinamine dihydrochloride is used as a reactant for N-arylation of heterocyclic diamines . It is also used in the synthesis of substituted quinolones with reduced phototoxic risk .

Safety And Hazards

N,N-Diallyl-3-piperidinamine dihydrochloride may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, or if swallowed, it is recommended to seek medical attention .

properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)11-6-5-7-12-10-11;;/h3-4,11-12H,1-2,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCJWLMKFLDRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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